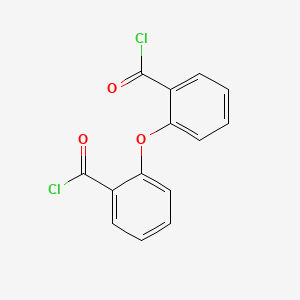
2,2'-Oxydibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxydibenzoyl chloride is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl chloride groups connected by an oxygen atom. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-Oxydibenzoyl chloride can be synthesized through the reaction of 2,2’-oxydibenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added gradually. The reaction mixture is then heated to promote the formation of the acyl chloride groups.
Industrial Production Methods: In an industrial setting, the production of 2,2’-oxydibenzoyl chloride involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Oxydibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2’-oxydibenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Applications De Recherche Scientifique
2,2’-Oxydibenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyesters.
Material Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Research: Utilized in the modification of biomolecules for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,2’-oxydibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce benzoyl groups into target molecules.
Comparaison Avec Des Composés Similaires
4,4’-Oxydibenzoyl Chloride: Similar structure but with different substitution pattern.
Benzoyl Chloride: Lacks the oxygen linkage between benzoyl groups.
Isophthaloyl Chloride: Contains two acyl chloride groups but with a different aromatic backbone.
Uniqueness: 2,2’-Oxydibenzoyl chloride is unique due to the presence of an oxygen atom linking the two benzoyl chloride groups. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other acyl chlorides may not be suitable.
Propriétés
Numéro CAS |
50975-64-9 |
|---|---|
Formule moléculaire |
C14H8Cl2O3 |
Poids moléculaire |
295.1 g/mol |
Nom IUPAC |
2-(2-carbonochloridoylphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(16)18/h1-8H |
Clé InChI |
LNTGGPJSADTYSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)Cl)OC2=CC=CC=C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


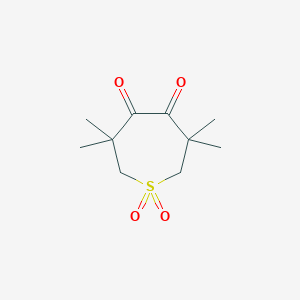
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)

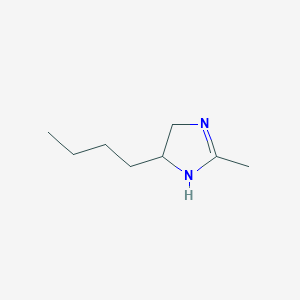


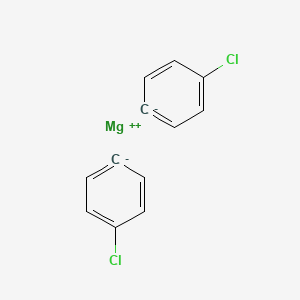

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
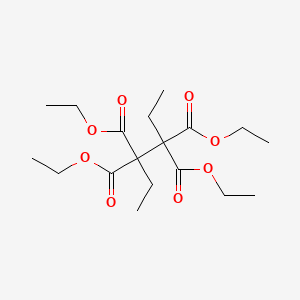


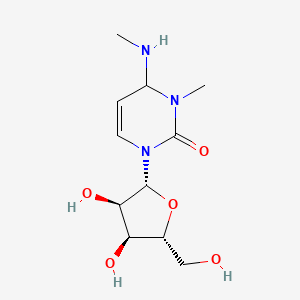
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
